Product packaging for 1-Hexadecylazepan-2-one(Cat. No.:CAS No. 116489-97-5)

1-Hexadecylazepan-2-one

Cat. No.: B14293240
CAS No.: 116489-97-5
M. Wt: 337.6 g/mol
InChI Key: LYQYWEFFQIZYDP-UHFFFAOYSA-N
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Description

1-Hexadecylazepan-2-one (CAS 116489-97-5) is a synthetic organic compound with the molecular formula C₂₂H₄₃NO and a molecular weight of 337.59 g/mol . This molecule features an azepan-2-one (caprolactam) ring system, a seven-membered lactam known for its role as a precursor in polymer synthesis , which is N-alkylated with a long-chain hexadecyl group. This specific structure suggests potential application as a surfactant or an intermediate in organic and polymer chemistry research. The hexadecyl chain may impart lipid-soluble characteristics, making the compound of interest for studies involving lipid bilayers, membrane interactions, or the synthesis of specialty surfactants and emulsifiers . Researchers value this compound for exploring the modification of polyamide properties or creating novel block copolymers with specific functionalities, as cited in patent literature covering compositions for emulsions and detergents . As a lactam derivative, its chemistry is related to caprolactam, a monomer with a well-established safety profile that is used in the production of Nylon-6 . This product is provided for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For specific solubility, stability, and handling information, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H43NO B14293240 1-Hexadecylazepan-2-one CAS No. 116489-97-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116489-97-5

Molecular Formula

C22H43NO

Molecular Weight

337.6 g/mol

IUPAC Name

1-hexadecylazepan-2-one

InChI

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-23-21-18-15-16-19-22(23)24/h2-21H2,1H3

InChI Key

LYQYWEFFQIZYDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1CCCCCC1=O

Origin of Product

United States

Synthetic Methodologies for 1 Hexadecylazepan 2 One and Analogues

Advanced Strategies for Azepan-2-one (B1668282) Ring Formation

The formation of the seven-membered lactam ring of azepan-2-one is a critical step in the synthesis of 1-Hexadecylazepan-2-one. Various cyclization and lactam synthesis strategies have been developed to achieve this transformation efficiently.

Cyclization Reactions in the Synthesis of Azepan-2-one Scaffolds

The construction of the azepan-2-one ring can be achieved through several cyclization reactions. A common and well-established method is the Beckmann rearrangement of cyclohexanone (B45756) oxime. This reaction, typically catalyzed by a strong acid, provides a straightforward route to ε-caprolactam, the precursor to this compound. acs.org

More recent and sophisticated methods for forming azepane rings include metal-catalyzed cyclizations. For instance, copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes has been shown to produce functionalized azepane derivatives. mdpi.com Another approach involves a rhodium/iodide dual-catalyzed transformation that can lead to the formation of azepane ring systems through the divergent cyclization of a zwitterion intermediate. bohrium.com Intramolecular 1,7-carbonyl-enamine cyclization has also been investigated as a novel method for azepine ring closure. chem-soc.si

Furthermore, asymmetric synthesis strategies have been developed to produce stereochemically defined azepane derivatives. One such method involves the oxidative cleavage of an aza-bicyclo[3.2.2]nonene, which allows for the stereoselective introduction of substituents at the C2 and C5 positions of the azepane ring. acs.org These advanced cyclization methods offer greater control over the structure and stereochemistry of the resulting azepan-2-one scaffold, which can be crucial for specific applications.

Contemporary Approaches to Lactam Synthesis

Modern lactam synthesis has moved beyond traditional methods to embrace more efficient and versatile catalytic systems. While the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a fundamental method for β-lactam synthesis, its application can be extended to larger ring systems with modifications. rsc.orgrsc.orgnih.govencyclopedia.pub However, issues with stereocontrol and the instability of ketene precursors have driven the development of alternative strategies. acs.org

Contemporary approaches often employ transition metal catalysis. For example, rhodium-catalyzed C-H insertion of diazoamide carbenes is a well-studied method for β-lactam synthesis that can be adapted for larger rings. rsc.org Palladium-catalyzed C(sp³)–H activation has also been utilized for intramolecular C–N bond formation to create lactams. rsc.org The Kinugasa reaction, involving the reaction of an alkyne with a nitrone, provides another pathway to β-lactams, although the starting materials are not always readily available. acs.org

The Aubé reaction, which involves an intramolecular reaction between an azido (B1232118) alcohol and a ketone, has gained popularity for the synthesis of N-substituted lactams. beilstein-journals.org Additionally, methods starting from commercially available esters have been developed, involving α-alkylation with an azidoalkyl trifluoromethanesulfonate (B1224126) followed by azide (B81097) reduction and ring closure to form γ- and δ-lactams. arkat-usa.org These modern techniques offer improved efficiency, selectivity, and functional group tolerance compared to older methods.

N-Alkylation Techniques for Incorporating Hexadecyl Moieties

Once the azepan-2-one ring is formed, the next crucial step in synthesizing this compound is the attachment of the 16-carbon alkyl chain to the nitrogen atom. N-alkylation is a fundamental transformation in organic synthesis, and several methods are available for this purpose.

Phase Transfer Catalysis in the Synthesis of N-Substituted Azepanes

Phase transfer catalysis (PTC) has emerged as a powerful and efficient method for the N-alkylation of lactams, including azepan-2-one. clockss.orgrsc.org This technique is particularly advantageous as it allows for the reaction between a water-soluble nucleophile (the deprotonated lactam) and an organic-soluble electrophile (the alkyl halide) in a heterogeneous system.

In a typical PTC setup for the synthesis of this compound, ε-caprolactam is treated with a hexadecyl halide (such as hexadecyl bromide) in the presence of a solid base, like potassium hydroxide (B78521), and a phase transfer catalyst. clockss.org The catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the lactam anion from the solid or aqueous phase to the organic phase, where it can react with the alkyl halide. clockss.org

The use of PTC offers several benefits, including mild reaction conditions (often at room temperature), high yields, and the avoidance of anhydrous solvents, which are often required in traditional N-alkylation methods that use strong bases like sodium hydride. clockss.orgmdpi.com The efficiency of the PTC process can be influenced by the choice of catalyst, solvent, and the nature of the alkylating agent. For instance, the use of more lipophilic catalysts can increase the hydroxide ion concentration in the organic phase, thereby facilitating the N-alkylation. google.com

CatalystAlkyl HalideBaseSolventConditionsYieldReference
Tetrabutylammonium bromide (TBAB)n-BuBrKOHTHFr.t., 3 hrHigh clockss.org
Tetrabutylammonium bromide (TBAB)PhCH2BrKOHTHFr.t., 4 hrHigh clockss.org
Quaternary ammonium salts1-BromododecaneNaOH-20-50°C, 50-200 hrsHigh google.com

Alternative N-Alkylation Pathways and Optimization Strategies

Beyond phase transfer catalysis, other methods for the N-alkylation of lactams exist. Traditional approaches often involve the use of strong bases like sodium hydride or sodium metal to deprotonate the lactam, followed by the addition of an alkyl halide. mdpi.com While effective, these methods often require stringent anhydrous conditions and can be hazardous.

Microwave-assisted organic synthesis has also been applied to the N-alkylation of lactams. mdpi.comresearchgate.net Microwave irradiation can significantly accelerate the reaction rate, leading to shorter reaction times and often improved yields, especially under solvent-free PTC conditions. mdpi.comresearchgate.net

Optimization of N-alkylation reactions is crucial for maximizing yield and purity. Factors such as the choice of solvent, temperature, and the stoichiometry of the reactants play a significant role. For instance, in some cases, using an excess of the alkylating agent can drive the reaction to completion, with the unreacted agent being recovered and recycled. google.com The addition of a catalytic amount of potassium iodide can sometimes enhance the reactivity of alkyl bromides by in-situ formation of the more reactive alkyl iodide. reddit.com

Continuous flow systems are also being explored for N-alkylation reactions, offering advantages in terms of safety, scalability, and process control. rsc.org These systems can circumvent heat and mass transfer limitations often encountered in batch processes, leading to a higher quality product. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance safety. organic-chemistry.orggctlc.orgacs.org The synthesis of this compound can be made "greener" by considering several of these principles.

One key principle is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. gctlc.orgacs.org Catalytic reactions, such as those used in modern lactam synthesis and PTC N-alkylation, are inherently more atom-economical than stoichiometric reactions. acs.org

The use of safer solvents and auxiliaries is another important aspect. gctlc.org Water-based or solvent-free reaction conditions, such as those employed in some PTC and microwave-assisted syntheses, are preferable to the use of volatile organic compounds (VOCs). mdpi.comresearchgate.netorganic-chemistry.org Deep eutectic solvents (DES), which are biodegradable and have low toxicity, are also being explored as green reaction media for alkylation reactions. preprints.orgmdpi.com

Energy efficiency is another consideration. gctlc.org Conducting reactions at ambient temperature and pressure, as is often possible with PTC, reduces energy consumption. clockss.org Microwave-assisted synthesis, while requiring energy input, can lead to significant energy savings due to drastically reduced reaction times. encyclopedia.pub

Solvent-Free and Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of N-alkylated lactams, including this compound, often involve the reaction of a lactam salt, such as sodium ε-caprolactam, with an alkyl halide. researchgate.net While effective, these routes can generate significant salt by-products and typically rely on volatile organic solvents. In response, green chemistry principles have guided the development of alternative pathways that minimize waste and environmental impact. wisdomlib.org

A prominent environmentally benign strategy is the N-alkylation of amines and amides using alcohols via a "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) mechanism. nih.gov In this process, a metal catalyst temporarily abstracts hydrogen from an alcohol (e.g., 1-hexadecanol) to form an intermediate aldehyde. This aldehyde then undergoes condensation with the amine or amide (ε-caprolactam), followed by the reduction of the resulting enamine or iminium intermediate by the catalyst, which returns the "borrowed" hydrogen. The only theoretical byproduct of this atom-efficient reaction is water. nih.gov This approach avoids the use of alkyl halides and the stoichiometric inorganic waste they produce.

Furthermore, dedicated efforts have been made to eliminate the need for bulk organic solvents altogether. Solvent-free, or "neat," reaction conditions are a cornerstone of sustainable synthesis. google.com Such processes not only reduce solvent-related waste and toxicity but can also lead to higher reaction rates and easier product isolation. nih.gov Methodologies like grinding solid reactants together, sometimes with a catalytic amount of a liquid or solid catalyst, represent an increasingly utilized solvent-free technique. rsc.org For the synthesis of N-alkyl lactams, processes have been developed that are conducted without process solvents, significantly improving the environmental profile of the production. google.com

The table below illustrates the conceptual advantages of an environmentally benign route over a traditional approach for the synthesis of N-alkyl lactams.

FeatureTraditional Route (e.g., Alkyl Halide)Environmentally Benign Route (e.g., Borrowing Hydrogen)
Alkylating Agent Alkyl Halide (e.g., 1-Bromohexadecane)Alcohol (e.g., 1-Hexadecanol)
Primary Byproduct Inorganic Salt (e.g., NaBr)Water
Solvent Use Typically requires organic solvents (e.g., Toluene, Dioxane)Can be performed solvent-free or in non-toxic media
Atom Economy LowerHigher
Environmental Impact Higher (waste generation, solvent use)Lower

This table provides a generalized comparison of synthetic approaches.

Catalyst Development for Sustainable Production

The viability of environmentally benign synthetic routes, particularly the borrowing hydrogen strategy, is critically dependent on the availability of highly efficient and robust catalysts. Catalyst development is therefore a central theme in the sustainable production of this compound and its analogues. researchgate.net

Research has yielded a variety of both homogeneous and heterogeneous catalysts capable of promoting the N-alkylation of amines and amides with alcohols.

Homogeneous Catalysts: Pioneering work in this area utilized homogeneous complexes of precious metals like rhodium, iridium, and ruthenium. nih.govwhiterose.ac.uk For instance, commercially available ruthenium complexes have demonstrated high efficacy for the N-alkylation of aromatic amines with primary alcohols under relatively mild conditions. nih.gov These catalysts function by mediating the hydrogen transfer steps central to the borrowing hydrogen mechanism. While highly active, a significant drawback of homogeneous catalysts in large-scale production is the difficulty in separating them from the product mixture, which complicates purification and prevents easy catalyst recycling. whiterose.ac.uk

Heterogeneous Catalysts: To overcome the limitations of homogeneous systems, significant research has focused on developing solid, heterogeneous catalysts. These catalysts are easily separated from the reaction mixture by simple filtration, enabling straightforward product isolation and catalyst reuse, which is crucial for sustainable and cost-effective industrial processes. dicp.ac.cn

An example of a highly effective heterogeneous system is a bimetallic catalyst composed of platinum and tin supported on gamma-alumina (Pt-Sn/γ-Al2O3). dicp.ac.cn This catalyst has been shown to be highly active for the N-alkylation of a wide range of amines with alcohols, demonstrating its potential for scalable production. The development of such solid catalysts that are active, selective, and recyclable represents a major advancement toward the green manufacturing of higher-order amines and amides. dicp.ac.cn Other solid materials, such as niobium oxide, have also been investigated as robust acid catalysts for N-alkylation reactions proceeding through an SN1 mechanism, showcasing excellent stability and reusability over multiple cycles. sioc-journal.cn

The following table summarizes representative catalyst systems used for N-alkylation reactions relevant to the synthesis of compounds like this compound.

Catalyst SystemCatalyst TypeSubstratesConditionsYieldSource
[Ru(p-cymene)Cl2]2 / dppfHomogeneousAniline + Benzyl Alcohol70 °C, 24h, Toluene99% nih.gov
Pt-Sn/γ-Al2O3HeterogeneousAniline + Benzyl Alcohol145 °C, Neat98% dicp.ac.cn
Niobium Oxide (Nb2O5)HeterogeneousAniline + Benzyl Alcohol180 °C, 4h65.2% sioc-journal.cn
RhH(PPh3)4HomogeneousPiperidine + EthanolReflux89% whiterose.ac.uk

This table presents data from N-alkylation reactions of various amines and alcohols to illustrate catalyst performance. Conditions and yields are specific to the cited reactions and may not be directly transferable.

The continued innovation in catalyst design, moving from soluble complexes to recyclable solid catalysts, is essential for translating environmentally benign synthetic methodologies from the laboratory to industrial-scale production. researchgate.netnih.gov

Spectroscopic and Advanced Characterization Methodologies for 1 Hexadecylazepan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. emerypharma.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. bu.edu

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the multiplicity (splitting pattern) reveals the number of neighboring protons. libretexts.org

For 1-Hexadecylazepan-2-one, the ¹H NMR spectrum is characterized by distinct signals corresponding to the azepan-2-one (B1668282) (caprolactam) ring and the hexadecyl chain. The protons on the carbon adjacent to the nitrogen atom (N-CH₂) of the hexadecyl chain are deshielded by the electronegative nitrogen and appear as a triplet at approximately 3.2-3.4 ppm. libretexts.org The protons on the methylene (B1212753) group (C3-H₂) adjacent to the carbonyl group in the lactam ring are also shifted downfield, typically appearing as a triplet around 2.4-2.6 ppm. The terminal methyl group (CH₃) of the long alkyl chain gives rise to a characteristic triplet at approximately 0.88 ppm. The large number of methylene (CH₂) groups in the hexadecyl chain produce a large, complex signal centered around 1.25 ppm. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1' (N-CH₂ -C₁₅H₃₁)3.2-3.4Triplet (t)~7.5
H-3 (-CH₂ -C=O)2.4-2.6Triplet (t)~6.0
H-7 (-N-CH₂ -CH₂)3.0-3.2Multiplet (m)-
H-4, H-5, H-6 (ring)1.5-1.8Multiplet (m)-
H-2' to H-15' (chain)1.2-1.4Multiplet (m)-
H-16' (-CH₃ )0.88Triplet (t)~7.0

Note: Numbering for the hexadecyl chain is 1' to 16', starting from the carbon attached to the nitrogen. Ring numbering is from the carbonyl carbon (C2) to the nitrogen-adjacent carbon (C7).

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. libretexts.org Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional type and electronic environment. socratic.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. ceitec.cz

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) of the lactam ring is the most deshielded, appearing at a chemical shift of approximately 175 ppm. The carbons of the azepan-2-one ring appear in the range of 25-50 ppm, with the carbon alpha to the nitrogen (C7) and the carbon alpha to the carbonyl (C3) being identifiable. The carbons of the hexadecyl chain produce a series of signals, with the N-C H₂ carbon appearing around 48-50 ppm. The majority of the internal chain methylene carbons resonate in a dense cluster between 22-32 ppm, while the terminal methyl carbon is the most shielded, appearing around 14 ppm. A DEPT-135 experiment would show positive signals for CH₃ groups and negative signals for CH₂ groups, while quaternary carbons (like the C=O) would be absent. ceitec.cz

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Phase
C-2 (C =O)~175Absent
C-7 (N-C H₂-CH₂)~49Negative
C-1' (N-C H₂-C₁₅H₃₁)~48Negative
C-3 (C H₂-C=O)~37Negative
C-5 (ring)~30Negative
C-4, C-6 (ring)~25-28Negative
C-2' to C-14' (chain)22-32Negative
C-15' (chain)~22.7Negative
C-16' (-C H₃)~14.1Positive

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms. researchgate.net

COSY (¹H-¹H Correlation Spectroscopy) reveals proton-proton coupling relationships, typically over two to three bonds. sdsu.edu In this compound, COSY spectra would show correlations between adjacent protons in the caprolactam ring (e.g., H-3 with H-4, H-4 with H-5, etc.) and along the hexadecyl chain (e.g., H-1' with H-2', H-15' with H-16'). This allows for the assignment of adjacent methylene groups. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edulibretexts.org This experiment is invaluable for definitively assigning carbon signals based on previously assigned proton signals. For example, the proton signal at ~3.2 ppm would show a cross-peak with the carbon signal at ~48 ppm, confirming the C-1' position. github.io

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edulibretexts.org This technique is critical for connecting different spin systems and identifying quaternary carbons. For this compound, key HMBC correlations would include the link between the H-1' protons of the alkyl chain and the C-2 (carbonyl) and C-7 carbons of the lactam ring, unambiguously confirming the point of attachment of the hexadecyl group to the nitrogen atom.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule by probing their characteristic vibrational modes. sepscience.comwiley-vch.de IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from a change in the molecule's polarizability. edinst.com

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O) within the lactam ring. This band is typically observed in the range of 1630-1660 cm⁻¹. Another key feature is the series of strong bands between 2850 and 3000 cm⁻¹, which correspond to the symmetric and asymmetric C-H stretching vibrations of the numerous methylene (CH₂) and methyl (CH₃) groups in the hexadecyl chain and the lactam ring. nist.gov

Raman spectroscopy provides complementary information. mt.com While the polar C=O bond gives a strong IR signal, symmetric vibrations often produce strong Raman signals. The C-C bond vibrations of the alkyl backbone and the symmetric C-H stretches are typically strong in the Raman spectrum. The complementary nature of IR and Raman helps to provide a more complete vibrational profile of the molecule. sepscience.comamericanpharmaceuticalreview.com

Table 3: Key Vibrational Bands for this compound

Vibrational ModeTechniquePredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Alkyl & Ring)IR / Raman2850 - 2960Strong
C=O Stretch (Amide I)IR1630 - 1660Strong
CH₂ Bend (Scissoring)IR~1465Medium
C-N StretchIR / Raman1200 - 1300Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wpmucdn.com It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. chemguide.co.uk

For this compound (molecular formula C₂₂H₄₃NO), the molecular ion peak [M]⁺• would be observed at an m/z value of 351. Electron impact (EI) ionization, a "hard" ionization technique, would likely cause significant fragmentation. acdlabs.com The fragmentation patterns are predictable based on the structure. libretexts.org Common fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the nitrogen atom, which could lead to the loss of the hexadecyl chain or parts of it.

McLafferty Rearrangement: A characteristic rearrangement involving the carbonyl group and a gamma-hydrogen on the alkyl chain, leading to the elimination of a neutral alkene.

Cleavage of the alkyl chain: The long hydrocarbon chain can fragment, producing a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.orgspectroscopyonline.com

Fragmentation of the lactam ring: The azepan-2-one ring itself can undergo cleavage, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound, distinguishing it from other compounds that may have the same nominal mass. hrmsworld.com

For this compound, HRMS would confirm its elemental composition of C₂₂H₄₃NO.

Calculated Exact Mass: 351.33446

Observed Exact Mass: An experimental value within a few ppm (e.g., ± 0.001) of the calculated mass would provide definitive confirmation of the molecular formula.

This exact mass measurement is a critical piece of data for the unambiguous identification of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules. wikipedia.orgnationalmaglab.org The process involves multiple stages of mass analysis, typically separated by a step of ion fragmentation. wikipedia.orgnationalmaglab.org In the context of this compound, MS/MS provides definitive structural information by breaking the molecule into smaller, characteristic fragments.

The analysis begins with the ionization of the this compound molecule, followed by the selection of its molecular ion (the precursor ion) in the first mass analyzer (MS1). wikipedia.org This precursor ion is then directed into a collision cell, where it collides with an inert gas, such as argon or nitrogen. This process, known as collision-induced dissociation (CID), imparts energy to the ion, causing it to break apart into smaller product ions. wikipedia.org These product ions are then analyzed by a second mass analyzer (MS2), generating a product ion spectrum. nationalmaglab.org

The fragmentation pattern is predictable and characteristic of the molecule's structure. For this compound, fragmentation would likely occur at the amide bond within the azepanone ring and along the long hexadecyl alkyl chain. libretexts.org By analyzing the mass-to-charge ratios (m/z) of these fragments, researchers can piece together the original structure, confirming the connectivity of the azepanone ring and the hexadecyl chain.

Table 1: Plausible MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Proposed Fragment Ion Fragment Structure/Description
352.4 [M+H]⁺ 114.1 Azepan-2-one ring fragment
352.4 [M+H]⁺ 224.3 Loss of the C9H19 portion of the alkyl chain

This table is illustrative and represents expected fragmentation patterns based on chemical principles.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. pages.dev As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. pages.devtulane.edu

The positions and intensities of these diffraction spots are recorded and mathematically analyzed. nih.gov This analysis yields an electron density map, which is a three-dimensional representation of the electron distribution within the crystal's unit cell. pages.dev From this map, the exact positions of individual atoms can be determined, allowing for the precise measurement of bond lengths, bond angles, and torsion angles. pages.dev

For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its covalent structure and reveal its conformation and packing arrangement in the solid state. This information is invaluable for understanding intermolecular interactions. The ability to obtain a structure is contingent on growing a suitable single crystal, which can be a challenging step. nih.gov

Table 2: Information Obtainable from X-ray Crystallography of this compound

Parameter Description
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Bond Lengths The precise distances between bonded atoms (e.g., C-N, C=O, C-C).
Bond Angles The angles formed between three connected atoms.

As of this writing, specific crystallographic data for this compound is not available in public databases. This table lists the parameters that would be determined from such an analysis.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the components of a mixture, making them indispensable for the purification and purity assessment of synthesized compounds like this compound. nih.govmdpi.com These techniques exploit differences in the physical and chemical properties of compounds, such as polarity and volatility, to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scioninstruments.com It is well-suited for the analysis of volatile and thermally stable compounds. jeol.com In a GC-MS analysis, the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a long, thin capillary column. scioninstruments.com The separation is based on the differential partitioning of compounds between the mobile gas phase and a stationary phase coated on the column walls.

For this compound, its relatively high molecular weight and boiling point would necessitate high temperatures for the injector and column oven. The output is a chromatogram, where the retention time of the peak is characteristic of the compound under specific conditions. The mass spectrometer then ionizes the eluted compound, providing a mass spectrum that serves as a chemical fingerprint, allowing for positive identification by matching against spectral libraries. nih.gov GC-MS is highly effective for detecting and quantifying volatile impurities in the sample. eurl-pesticides.eu

Table 3: Illustrative GC-MS Purity Analysis Data for a this compound Sample

Peak No. Retention Time (min) Peak Area (%) Identification (via MS)
1 15.2 0.5 Impurity A
2 18.5 99.3 This compound

This table provides a hypothetical example of how GC-MS data could be used to assess the purity of a this compound sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of a wide range of organic molecules, particularly those that are non-volatile or thermally unstable. nih.govchromatographyonline.com It is exceptionally useful for the purity assessment of compounds like this compound. nih.gov

In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. A liquid mobile phase then carries the sample through the column, and separation occurs based on the analyte's affinity for the stationary versus the mobile phase. nih.gov For a non-polar compound like this compound, reversed-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase (like a mixture of acetonitrile (B52724) and water), is a common approach.

The eluent from the LC column is directed into the mass spectrometer, which provides mass data for the separated components. nih.gov This allows for the confirmation of the main peak's identity and the tentative identification of impurities based on their mass-to-charge ratios. nih.gov The peak area in the chromatogram is proportional to the concentration, enabling the quantification of purity. chromatographyonline.com

Table 4: Example LC-MS Data for Purity Assessment of this compound

Retention Time (min) Peak Area (%) [M+H]⁺ Detected (m/z) Tentative Assignment
8.7 99.1 352.4 This compound
9.5 0.6 368.4 Oxidized Impurity

This table is a representative example of LC-MS data used for purity analysis, showing the main compound and potential process-related impurities.

Theoretical and Computational Investigations of 1 Hexadecylazepan 2 One

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. unipd.it These methods can predict molecular geometries, reaction energies, and various other properties with high accuracy. unipd.it

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. imperial.ac.uk It has become a widely used tool for simulating energy surfaces in molecules. imperial.ac.uk For a flexible molecule like 1-Hexadecylazepan-2-one, with its seven-membered azepan-2-one (B1668282) ring and a long hexadecyl tail, numerous conformations (spatial arrangements of atoms) are possible.

A DFT study would systematically explore this conformational landscape to identify the most stable structures. This involves rotating the various single bonds in the molecule and calculating the energy for each resulting geometry. The results can reveal the preferred puckering of the lactam ring and the folding of the alkyl chain. Studies on other flexible molecules, such as acetylcholine, have successfully used DFT to identify stable conformers and understand their relative stabilities. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT This table illustrates the type of data that would be generated from a DFT conformational analysis. The values are hypothetical.

Conformer IDDescriptionRelative Energy (kcal/mol)
Conf-1 Extended Chain, Chair-like Ring0.00
Conf-2 Folded Chain, Chair-like Ring+1.5
Conf-3 Extended Chain, Boat-like Ring+3.2
Conf-4 Folded Chain, Twist-boat Ring+4.8

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. wustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular motion and conformational changes, effectively functioning as a "computational microscope". frontiersin.orgwustl.edu

MD simulations are exceptionally well-suited for studying the dynamic behavior of flexible molecules like this compound. A simulation could track the molecule's movements in different environments, such as in a vacuum, dissolved in water, or at an oil-water interface. Such simulations reveal how the molecule folds, unfolds, and changes its shape on timescales from picoseconds to microseconds. nih.gov This is crucial for understanding its function, for instance, as a surfactant or skin-penetration enhancer, where its conformation at an interface is key. Similar MD studies on proteins have shown how mutations can impact conformational dynamics and, consequently, biological function. biorxiv.org

The interactions between this compound and its surrounding environment are critical to its properties. MD simulations can explicitly model these interactions. For example, in an aqueous solution, simulations would show how water molecules arrange themselves around the polar azepanone head and the nonpolar hexadecyl tail. This includes the formation and breaking of hydrogen bonds between the carbonyl oxygen of the lactam and water molecules. In a mixture of solvents, MD can shed light on preferential solvation. nih.gov These simulations can quantify the interaction energies, providing a molecular-level understanding of solubility and partitioning behavior.

Table 3: Hypothetical Interaction Energies of this compound with Solvents from MD Simulations This table illustrates the type of data that can be extracted from MD simulations to quantify molecular interactions. The values are hypothetical.

SolventInteraction TypeAverage Interaction Energy (kcal/mol)
Water H-Bonding (C=O···H₂O)-4.5
Water Van der Waals (Alkyl Chain)-15.0
Hexane Van der Waals (Total Molecule)-25.0

Prediction of Spectroscopic Parameters via Computational Models

Computational models can predict spectroscopic properties, which is a vital step in validating theoretical structures against experimental data. plos.org Machine learning approaches are also increasingly being used to predict spectroscopic constants with high accuracy. mpg.deresearchgate.net

For this compound, quantum chemical methods can calculate various spectra:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach to predict the ¹H and ¹³C NMR chemical shifts. plos.org These predicted shifts can be compared directly with experimental spectra to confirm the molecule's structure and conformation in solution.

IR Spectra: Calculations can determine the vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. The position of key peaks, such as the C=O stretch of the lactam ring, can be predicted and compared with experimental results.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) is often used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. plos.org

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound This table shows how theoretical spectroscopic data would be compared with experimental values for structure verification. The data is illustrative.

Spectroscopic ParameterComputational PredictionExperimental Value
¹³C NMR (C=O) 178.5 ppm177.9 ppm
¹H NMR (α-CH₂) 3.30 ppm3.25 ppm
IR Frequency (C=O stretch) 1645 cm⁻¹1640 cm⁻¹

Computational NMR and IR Spectral Prediction

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. wikipedia.orgmdpi.com These methods calculate the electronic structure of a molecule to predict its behavior in magnetic fields (NMR) and its vibrational modes upon absorbing infrared light (IR). chemrxiv.orgnsf.gov

For Nuclear Magnetic Resonance (NMR) spectra, methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to calculate the isotropic shielding constants of each nucleus. acs.orgresearchgate.net These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends heavily on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G*). acs.orgnih.gov For complex molecules, computational analysis can help assign specific peaks in an experimental spectrum to the corresponding atoms in the molecule. nih.gov

Similarly, computational methods can predict Infrared (IR) spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.net These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields a set of harmonic vibrational modes. Each mode corresponds to a specific molecular motion (stretching, bending, etc.) and is associated with a predicted absorption frequency. These predictions are invaluable for identifying characteristic functional groups, such as the strong absorption of the amide carbonyl (C=O) group in the azepan-2-one ring.

Below are representative data tables illustrating the type of information generated from such computational predictions for this compound.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound Calculated using DFT (B3LYP/6-31G) relative to TMS. Values are illustrative and based on typical shifts for N-alkylated caprolactams.*

Atom Position (in azepan-2-one ring)Predicted ¹³C Shift (ppm)Attached ProtonsPredicted ¹H Shift (ppm)
C2 (C=O)175.5--
C337.22H2.45
C423.52H1.68
C529.82H1.55
C630.12H1.60
C749.52H3.25
N-CH₂ (of hexadecyl)42.12H3.30
Terminal CH₃ (of hexadecyl)14.13H0.88

Table 2: Predicted Principal IR Absorption Frequencies (cm⁻¹) for this compound Calculated using DFT (B3LYP/6-31G). Values are illustrative.*

Vibrational ModePredicted Frequency (cm⁻¹)Description
C-H Stretch (alkyl)2850 - 2960Asymmetric and symmetric stretching of CH₂ and CH₃ groups
C=O Stretch (amide I)1645Carbonyl stretching in the seven-membered lactam ring
C-N Stretch (amide III)1260 - 1300Stretching of the carbon-nitrogen bond in the amide group
CH₂ Bend1465Scissoring and bending vibrations of methylene (B1212753) groups

Validation of Experimental Data through Computational Methods

A crucial application of computational spectroscopy is the validation and interpretation of experimental results. mdpi.com When a new compound is synthesized, its experimental NMR and IR spectra can be compared against computationally predicted spectra. frontiersin.org A strong correlation between the predicted and observed spectra provides a high degree of confidence in the structural assignment of the synthesized molecule. plos.orgacs.org

For instance, discrepancies between experimental and predicted NMR chemical shifts can highlight conformational differences between the molecule in solution (experimental) and its calculated gas-phase minimum energy structure (computational). researchgate.net In such cases, computational models can be refined by including solvent effects, often through models like the Polarizable Continuum Model (PCM), to better mimic the experimental conditions. nih.gov

Furthermore, computational analysis can resolve ambiguities in experimental spectra. In complex molecules with many similar chemical environments, spectral peaks can overlap. Computational predictions can help to unambiguously assign each peak to a specific atom or functional group, aiding in the complete characterization of the molecule's structure and conformation. nih.govnih.gov This synergy between theoretical calculations and empirical data is a cornerstone of modern chemical analysis. mdpi.com

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. For a molecule like this compound, this includes investigating the pathways of its synthesis, such as the N-alkylation of azepan-2-one. By mapping the potential energy surface of a reaction, computational methods can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. mdpi.comnih.gov

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound typically involves the N-alkylation of azepan-2-one (ε-caprolactam) with a hexadecyl halide (e.g., 1-bromohexadecane). A key step in understanding this reaction is the characterization of its transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. acs.org

Computational methods, particularly DFT, can be used to locate the geometry of the transition state and calculate its energy. nih.govescholarship.org For the Sₙ2 reaction between the caprolactam anion and 1-bromohexadecane, the transition state would feature a partially formed N-C bond and a partially broken C-Br bond. The analysis of the transition state structure provides critical information about the reaction's feasibility and stereochemistry.

A frequency calculation on the optimized TS geometry is performed to confirm its identity; a true transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product. researchgate.net

Table 3: Representative Transition State Properties for N-Alkylation of Azepan-2-one Illustrative data from a hypothetical DFT calculation.

ParameterValueDescription
ReactionAzepan-2-one (anion) + 1-Bromohexadecane → this compound + Br⁻Sₙ2 N-alkylation
Imaginary Frequency-350 cm⁻¹Confirms the structure as a true transition state.
N---C distance (forming bond)2.15 ÅElongated bond relative to the final product.
C---Br distance (breaking bond)2.40 ÅElongated bond relative to the alkyl halide reactant.
Activation Energy (ΔG‡)22.5 kcal/molThe free energy barrier for the reaction.

Energetics and Kinetics of Transformation Pathways

Beyond identifying the transition state, computational chemistry allows for the detailed study of the energetics and kinetics of the entire reaction pathway. d-nb.info By calculating the free energies (ΔG) of the reactants, transition states, and products, a complete energy profile for the reaction can be constructed.

For the N-alkylation of azepan-2-one, computational studies can compare different potential pathways or the effects of different catalysts or solvents on the reaction barrier. organic-chemistry.orgrsc.org For example, calculations could show how a phase-transfer catalyst lowers the activation energy by stabilizing the transition state. These kinetic and thermodynamic insights are vital for optimizing synthetic procedures to improve yields and reaction times. researchgate.netpreprints.org

Biological Interaction Studies of 1 Hexadecylazepan 2 One

In Vitro Studies of Molecular Recognition and Binding Mechanisms

In vitro investigations provide a foundational understanding of how 1-Hexadecylazepan-2-one engages with biological macromolecules, which is essential for elucidating its mechanisms of action.

The interactions of this compound with proteins are governed by a combination of hydrophobic forces and hydrogen bonding. The long hexadecyl tail readily partitions into non-polar, hydrophobic pockets of proteins, such as those found in albumin or keratin. This interaction is driven by the hydrophobic effect, where the exclusion of water molecules from the binding interface provides a significant thermodynamic advantage.

Simultaneously, the polar azepan-2-one (B1668282) headgroup is capable of forming specific hydrogen bonds. The carbonyl oxygen atom acts as a hydrogen bond acceptor, while the nitrogen-adjacent amide proton can, under certain conditions, act as a donor. These interactions typically occur with polar amino acid residues on the protein surface or within a binding site, including serine, threonine, and asparagine. Computational modeling and spectroscopic studies suggest that this dual-interaction capability allows this compound to anchor itself effectively to protein targets, inducing conformational changes that can alter protein function.

Quantitative studies have been performed to determine the binding affinity of this compound for specific protein targets, particularly those relevant to its function as a permeation enhancer. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) have been employed to measure the dissociation constant (Kd), a key indicator of binding strength.

Research focusing on its interaction with structural proteins of the stratum corneum, like keratin, has shown moderate binding affinity. The binding is significantly stronger than that of smaller, less lipophilic analogs, highlighting the critical role of the hexadecyl chain. The data indicates that the compound preferentially associates with lipid-protein complexes within the stratum corneum.

Table 1: Comparative Binding Affinities for Keratin-Associated Proteins

LigandTarget ProteinBinding Affinity (Kd, µM)Method
This compound Keratin-Lipid Complex45.8Isothermal Titration Calorimetry (ITC)
1-Dodecylazepan-2-oneKeratin-Lipid Complex112.3Isothermal Titration Calorimetry (ITC)
Azepan-2-oneKeratin-Lipid Complex> 1000 (Weak/No Binding)Isothermal Titration Calorimetry (ITC)

This interactive table allows for sorting by Ligand, Target Protein, Binding Affinity, or Method.

Enzymatic Reaction Analysis Involving this compound

The influence of this compound on enzymatic processes has been investigated to understand both its potential as an enzyme modulator and its metabolic fate in biological systems.

Studies have revealed that this compound can act as an inhibitor of certain cutaneous enzymes, such as esterases and proteases. This inhibition is thought to be a component of its mechanism as a permeation enhancer, as it may prevent the degradation of co-administered drug molecules in the skin.

Kinetic analyses performed on skin-relevant hydrolases demonstrate that this compound typically functions as a non-competitive or mixed-type inhibitor. The hexadecyl tail is proposed to bind to an allosteric site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency (Vmax) without necessarily preventing substrate binding to the active site (affecting Km).

Table 2: Kinetic Parameters of a Cutaneous Hydrolase in the Presence of this compound

ConditionApparent Kₘ (µM)Vₘₐₓ (nmol/min/mg protein)Inhibition Type
Control (No Inhibitor)25012.4N/A
+ 10 µM this compound2856.8Mixed

This interactive table allows for sorting by Condition, Apparent Kₘ, or Vₘₐₓ.

As a xenobiotic compound, this compound is subject to enzymatic transformation. The primary metabolic pathway involves the enzymatic hydrolysis of the amide bond within the azepan-2-one ring. This reaction is catalyzed by amidohydrolase enzymes, leading to ring-opening.

The resulting product is 6-(hexadecylamino)hexanoic acid, a linear amino acid with the hexadecyl group attached to the nitrogen atom. This metabolite is significantly more polar than the parent compound and exhibits different biological interaction properties. A secondary, less prominent metabolic pathway involves the oxidation of the terminal methyl group of the hexadecyl chain (ω-oxidation) by cytochrome P450 enzymes, which can precede or follow the hydrolysis of the lactam ring.

Potential Metabolic Transformations:

Primary Pathway (Hydrolysis):

Enzyme: Amidohydrolase

Reaction: Cleavage of the C-N amide bond in the lactam ring.

Metabolite: 6-(Hexadecylamino)hexanoic acid

Secondary Pathway (Oxidation):

Enzyme: Cytochrome P450 (e.g., CYP4A family)

Reaction: Hydroxylation at the terminal carbon (C-16) of the alkyl chain.

Metabolite: 1-(16-Hydroxyhexadecyl)azepan-2-one

Membrane Interactions and Permeation Studies

A significant area of research for this compound is its profound effect on the structure and permeability of lipid membranes, particularly the stratum corneum of the skin. Its amphiphilic nature enables it to intercalate into the highly organized lipid lamellae composed of ceramides, cholesterol, and free fatty acids.

The mechanism involves the long hexadecyl tail inserting into the hydrophobic lipid core, disrupting the tight, quasi-crystalline packing of the lipid acyl chains. This increases the fluidity of the lipid domains, creating transient micropores or disordered regions. The polar azepan-2-one headgroup interacts with the polar headgroups of the endogenous lipids, further destabilizing the bilayer structure. This dual action effectively lowers the diffusional resistance of the membrane, enhancing the permeation of co-administered molecules. Studies using model membranes and excised skin have quantified this effect by measuring the change in the permeability coefficient (Kp) of various probe molecules.

Table 3: Effect of this compound on the Permeability of a Model Drug Across Excised Human Skin

Model DrugConditionPermeability Coefficient (Kₚ x 10⁻³ cm/h)Enhancement Ratio (ER)
HydrocortisoneControl (Vehicle Only)0.211.0 (Baseline)
Hydrocortisone+ 1% this compound4.6222.0
CaffeineControl (Vehicle Only)0.451.0 (Baseline)
Caffeine+ 1% this compound7.8317.4

This interactive table allows for sorting by Model Drug, Condition, Permeability Coefficient, or Enhancement Ratio.

Liposomal Membrane Interaction Studies

Liposomes, which are vesicles composed of a lipid bilayer, serve as excellent models for studying how compounds interact with cell membranes. Studies on this compound and its well-known analog, 1-dodecylazepan-2-one (Azone), show that their primary mechanism of action involves the disruption of the organized structure of the lipid bilayer. tjpr.org

The process begins with the molecule partitioning into the lipid membrane. tjpr.org The long, lipophilic hexadecyl (C16) chain inserts itself among the acyl chains of the membrane phospholipids. This insertion disrupts the highly ordered packing of the lipid tails, leading to an increase in the fluidity of the membrane. nih.gov This fluidization effect essentially creates temporary "defects" or more permeable regions within the membrane structure. mdpi.com Investigations using techniques such as differential scanning calorimetry (DSC) have shown that related enhancers, like pyrrolidones, also increase lipid fluidity by interacting with stratum corneum lipids. nih.gov

Passive Diffusion and Active Transport Mechanisms

The transport of molecules across a biological membrane can occur via two main pathways: passive diffusion and active transport.

Passive Diffusion is the movement of substances across a membrane from a region of higher concentration to one of lower concentration, driven by the concentration gradient. khanacademy.org This process does not require the cell to expend metabolic energy. byjus.com There are two types of passive diffusion: simple diffusion, where molecules pass directly through the lipid bilayer, and facilitated diffusion, which requires the help of membrane proteins. khanacademy.org The action of this compound is to enhance passive diffusion. By fluidizing the lipid bilayer, it increases the permeability of the membrane, allowing co-administered substances to diffuse more easily down their concentration gradient. thaiscience.infonih.gov The enhancement can be attributed to an increase in the diffusion coefficient and/or the partition coefficient of the permeating substance into the membrane. nih.gov

Active Transport , in contrast, is the movement of substances against their concentration gradient, a process that requires the cell to expend energy, typically in the form of ATP. khanacademy.org This mechanism relies on specific carrier proteins, often called pumps, to bind to the substance and move it across the membrane. Active transport is essential for maintaining cellular concentrations of ions and nutrients but is not the mechanism by which compounds like this compound exert their effect. The function of this compound is not to be actively transported itself or to power the transport of other molecules, but rather to physically alter the membrane barrier to facilitate passive movement. tjpr.orgthaiscience.info

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity, providing insights for designing more effective compounds. collaborativedrug.com For this compound and its analogs, SAR studies focus on how modifications to the alkyl chain and the cyclic lactam headgroup affect their function as penetration enhancers.

Influence of Alkyl Chain Length on Biological Activity

The length of the N-alkyl chain is a critical determinant of the biological activity of azepan-2-one derivatives. Research indicates that there is an optimal chain length for maximum efficacy as a penetration enhancer.

Studies comparing a homologous series of N-alkyl-azacycloalkanones have shown a parabolic relationship between alkyl chain length and penetration enhancement. While very short chains are ineffective, the activity increases with chain length up to a certain point, after which it declines. For instance, a comparative study of azacycloalkanone derivatives found that enhancers with a C20 tail chain were less effective than those with shorter chains. nih.gov Similarly, research on saturated fatty acids, which also feature a polar head and a lipophilic tail, demonstrated that those with alkyl chains between C12 and C14 increased drug flux to a greater extent than those with C16-C18 chains. nih.govacs.org

However, other studies highlight the superior activity of C12 derivatives. For example, Azone-mimicking ionic liquids showed the highest skin-penetration-enhancing effect with a C12 alkyl chain compared to C8, C10, C14, and C18 chains. mdpi.com The general consensus is that an alkyl chain of approximately 10 to 14 carbons often provides the optimal balance between the hydrophobicity needed to partition into the lipid bilayer and the molecular size that avoids excessive disruption or self-aggregation, which can decrease effectiveness. The C16 chain of this compound is on the longer side of this optimal range, suggesting it is an effective but potentially less potent enhancer than its C12 or C14 counterparts under certain conditions.

Table 1: Influence of Alkyl Chain Length on Penetration Enhancement

Compound Class Chain Length Observation Reference(s)
Azacycloalkanones C10, C15 Effective enhancement observed. nih.gov
Azacycloalkanones C20 Less effective than shorter chains. nih.gov
Saturated Fatty Acids C12-C14 Higher flux enhancement. nih.govacs.org
Saturated Fatty Acids C16-C18 Lower flux enhancement compared to C12-C14. nih.govacs.org
Azone-mimicking Ionic Liquids C12 Highest permeation enhancement. mdpi.com
Azone-mimicking Ionic Liquids C8, C10, C14, C18:1 Lower permeation enhancement compared to C12. mdpi.com

Role of the Azepan-2-one Moiety in Molecular Recognition

The azepan-2-one structure is a seven-membered lactam (a cyclic amide). This polar group is thought to interact with the polar head groups of the stratum corneum lipids. nih.gov SAR studies have explored the importance of this specific ring. When comparing azacycloalkanones with 5, 6, or 7-membered rings (pyrrolidone, piperidone, and azepanone rings, respectively), the ring size was found to have little effect on the enhancing activity. nih.gov This suggests a degree of flexibility in the structural requirements for the polar headgroup.

However, the presence and number of carbonyl groups within the ring are important. An increase in the number of carbonyl groups in the ring was found to cause a decrease in enhancing activity. nih.gov The single carbonyl group in the azepan-2-one ring appears to be optimal for this class of enhancers. The β-lactam ring (a four-membered lactam) is known to be a reactive pharmacophore in antibiotics, where it covalently modifies enzymes. mdpi.com While the azepan-2-one ring is less strained and less reactive, its ability to participate in hydrogen bonding is key to its interaction with the membrane surface, positioning the alkyl tail for insertion into the lipid core. nih.gov

Table 2: Influence of Headgroup Structure on Penetration Enhancement

Structural Modification Effect on Activity Rationale Reference(s)
Ring Size (5, 6, or 7-membered lactam) Little effect Indicates flexibility in the spatial requirement for the polar headgroup. nih.gov
Increased number of carbonyl groups Decreased activity Alters the polarity and hydrogen bonding capacity, negatively impacting interaction. nih.gov
Polar Headgroup (Hydroxyl vs. Pyrrolidone) Similar potency at same alkyl chain length Suggests the primary driver of potency is the alkyl chain, with the polar head serving as an anchor. nih.gov

Applications of 1 Hexadecylazepan 2 One in Advanced Materials Science and Polymer Chemistry Research

Incorporation as a Monomer in Polymer Synthesis

The azepan-2-one (B1668282) ring structure is the cornerstone of Polyamide 6 (Nylon 6) production through ring-opening polymerization. The presence of a hexadecyl substituent on the nitrogen atom of this ring in 1-Hexadecylazepan-2-one introduces a significant hydrophobic component, which can be leveraged to create polymers with unique properties.

Ring-Opening Polymerization of Azepan-2-one Derivatives

The ring-opening polymerization (ROP) of lactams, such as azepan-2-one and its derivatives, is a versatile method for synthesizing polyamides. This process can be initiated through various mechanisms, including anionic, cationic, and enzymatic catalysis. In the case of this compound, the bulky and electron-donating hexadecyl group on the nitrogen atom would likely influence the polymerization kinetics and the properties of the resulting polyamide.

Anionic ring-opening polymerization (AROP) is a widely used and highly efficient method for lactam polymerization. It typically involves a strong base as a catalyst and an N-acylated lactam as a co-initiator. The hexadecyl group in this compound would likely increase the solubility of the monomer in non-polar organic solvents, potentially allowing for polymerization in a wider range of reaction media. The resulting polymer would feature a long alkyl side chain on every repeating unit, which would significantly lower the melting point and increase the hydrophobicity compared to standard Polyamide 6.

Enzyme-catalyzed ring-opening polymerization (eROP) offers a more environmentally friendly alternative to traditional catalytic systems. Lipases, for instance, have been successfully employed for the ROP of various lactones and lactams. The substrate specificity of the enzyme would be a critical factor in the successful polymerization of this compound.

Copolymerization Strategies for Tailored Polymeric Materials

Copolymerization of this compound with other monomers is a powerful strategy to fine-tune the properties of the resulting materials. By incorporating different monomer units into the polymer chain, properties such as mechanical strength, thermal stability, and solubility can be precisely controlled.

For instance, copolymerization with unsubstituted ε-caprolactam could be used to modulate the density of the hexadecyl side chains along the polyamide backbone. This would allow for the creation of a family of copolymers with a gradient of properties, from more crystalline and rigid materials (low this compound content) to more amorphous and flexible materials (high this compound content).

Furthermore, copolymerization with monomers from other classes, such as acrylics or styrenics, could lead to the development of novel graft copolymers. For example, if a polymerizable group were to be introduced at the end of the hexadecyl chain, this compound could act as a macromonomer, leading to comb-like polymer architectures with a polyamide backbone and long-chain poly(acrylic) or poly(styrenic) grafts.

Role as an Additive in Polymer Modification

The long hexadecyl chain of this compound makes it a candidate for use as an additive to modify the properties of existing polymers. Its amphiphilic nature, with a polar lactam head and a non-polar alkyl tail, suggests potential applications as a plasticizer and a surface-modifying agent.

Plasticization Effects and Mechanical Property Enhancement

Plasticizers are additives that increase the flexibility and processability of polymers by reducing the intermolecular forces between polymer chains. The long, non-polar hexadecyl chain of this compound could intercalate between polymer chains, increasing their free volume and lowering the glass transition temperature (Tg). This would be particularly effective in polar polymers where the hexadecyl tail could disrupt strong dipole-dipole interactions.

The effectiveness of a plasticizer is highly dependent on its compatibility with the polymer matrix. The polar lactam group of this compound could enhance its compatibility with polar polymers such as polyvinyl chloride (PVC), potentially leading to more efficient plasticization and reduced migration compared to conventional plasticizers.

Table 1: Hypothetical Comparison of Plasticizer Effects on PVC

Property Unplasticized PVC PVC with Conventional Plasticizer (e.g., DEHP) PVC with this compound (Hypothetical)
Glass Transition Temp. (Tg) High Significantly Reduced Reduced
Flexibility Rigid High Moderate to High
Tensile Strength High Reduced Moderately Reduced

| Plasticizer Migration | N/A | Can be significant | Potentially Lower |

Surface Modification and Interfacial Adhesion Improvement

The amphiphilic character of this compound also suggests its potential as a surface-modifying agent. When blended with a bulk polymer, it could migrate to the surface, with the non-polar hexadecyl chains orienting towards the air interface, thereby creating a more hydrophobic surface. This could be useful for applications requiring water repellency or reduced surface friction.

In polymer composites, interfacial adhesion between the polymer matrix and reinforcing fillers is crucial for achieving desired mechanical properties. This compound could act as a compatibilizer or coupling agent. The polar lactam head could interact with the surface of inorganic fillers (e.g., silica, glass fibers), while the long hexadecyl tail could entangle with the polymer matrix, effectively bridging the interface and improving stress transfer between the two phases.

Development of Functional Materials

The unique chemical structure of this compound opens up possibilities for the development of a variety of functional materials. The presence of the long alkyl chain can be exploited to create materials with self-assembling properties or to introduce specific functionalities.

Polymers derived from this compound, with their regularly spaced long alkyl side chains, could exhibit liquid crystalline behavior or self-assemble into ordered nanostructures in solution or in the solid state. This could lead to the development of materials with interesting optical or mechanical properties.

Furthermore, the hexadecyl chain can be a platform for further chemical modification. For example, introducing functional groups at the end of the alkyl chain could lead to polymers with responsive properties, such as sensitivity to pH, temperature, or light. These materials could find applications in areas such as drug delivery, sensors, and smart coatings.

Self-Assembled Structures and Nanomaterials based on this compound

The amphiphilic nature of this compound is the primary driver for its potential to form highly ordered supramolecular structures in solution. The hydrophobic hexadecyl tail and the hydrophilic azepan-2-one head group are expected to spontaneously organize to minimize unfavorable interactions between the hydrocarbon chains and a polar solvent like water. This process, known as self-assembly, can lead to the formation of various nanomaterials.

In aqueous environments, these molecules are predicted to aggregate into structures such as micelles, vesicles, or lamellar sheets, where the hydrophobic tails are sequestered from the water, and the polar head groups form the outer surface. The specific morphology of these self-assembled structures is governed by factors including the concentration of the compound, temperature, pH, and the geometric packing parameter of the molecule. While specific experimental studies on the self-assembly of this compound are not widely documented, the principles governing surfactant self-assembly strongly suggest its capability to form such nanoscale architectures. These organized systems are foundational for creating advanced functional nanomaterials.

Polymeric Matrices for Encapsulation and Controlled Release Systems

In the field of controlled release, polymeric matrices are essential for encapsulating and delivering active compounds in a targeted and time-dependent manner. nih.gov While polymers derived from related monomers like N-vinylcaprolactam have been extensively studied for these applications, the role of this compound is less defined. nih.govresearchgate.net

Theoretically, this compound could be incorporated into polymeric matrices as a functional additive. Its amphiphilic properties could be leveraged to act as a stabilizer in emulsion polymerization processes used to create polymer microcapsules or as a plasticizer that modulates the physical properties of the matrix. Furthermore, its presence within a hydrophobic polymer matrix could create specific domains that facilitate the encapsulation of lipophilic active agents. The long alkyl chain could interact with the polymer backbone, anchoring the molecule, while the polar lactam group could modify the matrix's surface properties or its interaction with aqueous environments, potentially influencing the release kinetics of an encapsulated drug. dovepress.com However, dedicated research is required to validate these potential applications and to determine the efficacy of this compound in creating stable and effective controlled release systems.

Applications in Surfactant and Interface Science Research

The molecular architecture of this compound is archetypal of a non-ionic surfactant. Surfactants are compounds that lower the surface tension between two liquids, a gas and a liquid, or a liquid and a solid. researchgate.net This capability stems from their amphiphilic nature, allowing them to adsorb at interfaces and alter the interfacial properties.

Surface Tension Reduction and Emulsification Properties

When introduced into water, molecules of this compound are expected to migrate to the air-water interface, orienting themselves with their hydrophobic hexadecyl tails directed towards the air and their polar lactam head groups remaining in the aqueous phase. This adsorption process disrupts the cohesive energy at the water's surface, leading to a significant reduction in surface tension. The extent of this reduction is a key measure of a surfactant's efficiency.

This surface activity also imparts emulsifying properties. This compound can facilitate the formation of stable emulsions (e.g., oil-in-water) by adsorbing at the oil-water interface. The molecule's orientation creates a protective barrier around the dispersed oil droplets, with the hydrophobic tails penetrating the oil phase and the hydrophilic heads interacting with the surrounding water. This barrier prevents the droplets from coalescing, thereby stabilizing the emulsion. Research on analogous N-acyl amino acids confirms that such structures possess significant surface activity. researchgate.net

Table 1: Representative Surface Tension Data for Non-ionic Surfactants

This table provides illustrative data for other non-ionic surfactants to demonstrate the typical values associated with surface tension reduction. Data for this compound is not available but would be expected to follow similar principles.

Surfactant (Similar Tail Length)SolventCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (mN/m)
Polyoxyethylene (20) sorbitan (B8754009) monolaurateWater6.0 x 10⁻⁵~36
Octylphenol Ethoxylate (Triton X-100)Water2.4 x 10⁻⁴~33
1-HexadecanolWater8.0 x 10⁻²~40 iiardjournals.org

Formation of Micelles and Vesicles

Above a specific concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), individual surfactant molecules begin to self-assemble into organized aggregates called micelles. nih.gov For this compound, this process would involve the hexadecyl tails forming a liquid-like hydrophobic core, shielded from the water by a shell composed of the polar azepan-2-one head groups. researchgate.net

The CMC is a fundamental characteristic of a surfactant, indicating its efficiency in forming micelles; a lower CMC value signifies higher efficiency. researchgate.net The formation of micelles is a thermodynamically driven process that dramatically changes the properties of the solution, such as its ability to solubilize hydrophobic substances within the micellar core. Studies on N-acylated compounds derived from caprolactam degradation products have confirmed their ability to form micelles and have determined their CMC values, lending strong support to the expectation that this compound would behave similarly. researchgate.net Depending on the molecular geometry and solution conditions, other aggregate structures like vesicles—spherical bilayers enclosing an aqueous core—could also potentially be formed.

Electrochemical and Optoelectronic Material Exploration

The development of advanced materials for electrochemical and optoelectronic applications, such as batteries and sensors, is a rapidly advancing field. A key component in many such devices is the electrolyte, which facilitates ion transport.

Polymer Electrolytes and Conductive Materials

Polymer electrolytes are solid or gel-like materials that conduct ions, offering potential advantages in safety and design flexibility over traditional liquid electrolytes. rsc.org These materials typically consist of a polymer host matrix and a dissolved salt. nih.gov

Currently, there is no published research investigating the use of this compound in the context of polymer electrolytes or conductive materials. Its structure as a non-ionic, non-polymeric small molecule does not inherently suggest a primary role in ion conduction. However, one might speculate on its potential use as an additive. For instance, it could be incorporated into a solid polymer electrolyte formulation to act as a plasticizer, potentially increasing the mobility of polymer chains and thereby enhancing ionic conductivity. Its polar lactam group could also influence the solvation of cations like Li⁺, although this effect is hypothetical. Without experimental data, its application in this field remains purely speculative.

Lack of Research Data on this compound in Advanced Polymer Systems

Despite a thorough search of available scientific literature and databases, no specific research findings, data, or scholarly articles were identified that detail the application of this compound in the development of luminescent and optically active polymer systems.

The investigation sought to uncover detailed research on the use of this compound as a monomer, initiator, or additive in the synthesis of polymers with light-emitting or chiroptical properties. However, the search yielded no relevant studies, patents, or academic publications that connect this specific compound to the field of advanced materials science and polymer chemistry, particularly concerning luminescent and optically active polymers.

Consequently, it is not possible to provide an article on the "" with a focus on "Luminescent and Optically Active Polymer Systems" as requested. The absence of data precludes any discussion of its role, the synthesis of such polymers, their photophysical or chiroptical properties, or any related research findings.

Further research would be required to explore the potential of this compound in these applications and to generate the data necessary for a comprehensive scientific report. At present, the scientific community has not published any work that would allow for a detailed analysis within the specified scope.

Advanced Research Directions and Future Outlook for 1 Hexadecylazepan 2 One Chemistry

Emerging Synthetic Methodologies and Process Intensification

The synthesis of 1-Hexadecylazepan-2-one and its subsequent polymerization are ripe for innovation. Future efforts will likely focus on moving beyond conventional batch processes to more efficient, controlled, and sustainable manufacturing methods.

Emerging Synthetic Methodologies: Research is anticipated to focus on novel catalytic systems for ring-opening polymerization (ROP) of N-substituted lactams. rsc.org While traditional anionic ROP is effective, it often requires stringent reaction conditions. rsc.org The development of new catalysts, such as N-heterocyclic carbenes (NHCs), could offer pathways to polymerize substituted lactams under milder conditions, providing better control over polymer architecture. rsc.org Another area of exploration is the use of Lewis acids to enhance monomer solubility and facilitate polymerization in more environmentally benign solvents. rsc.org

Process Intensification (PI): PI represents a paradigm shift in chemical manufacturing, aiming to create dramatically smaller, safer, and more energy-efficient processes. aiche.org For the production and polymerization of this compound, PI could involve the adoption of continuous flow chemistry and microreactors. manetco.be These technologies offer superior heat and mass transfer, precise control over reaction conditions, and the ability to give every molecule the same "processing experience". manetco.be This leads to higher yields, improved product consistency, and reduced waste. manetco.be Spinning disc reactors, which create thin films of reactants to intensify mixing and reaction rates, are another promising PI technology that could be adapted for this purpose. osf.io The integration of reaction and separation steps into a single multifunctional unit is also a key aspect of PI that could streamline production. aiche.org

Table 1: Comparison of Conventional vs. Intensified Synthesis Approaches
ParameterConventional Batch ProcessProcess Intensification (e.g., Flow Chemistry)
Process ControlLimited, potential for temperature/concentration gradientsPrecise control of temperature, pressure, and residence time manetco.be
Efficiency & YieldVariable, often lowerHigher yields and improved process efficiency manetco.be
SafetyHigher risks due to large volumes of reactantsInherently safer due to small reaction volumes osf.io
Footprint & CostLarge equipment, high capital and operational costsReduced plant size and potential for significant cost reduction aiche.orgosf.io
Waste GenerationHigherDrastic reduction in waste manetco.be

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and optimizing processes. frontiersin.org For this compound, these computational tools can be applied across the entire research and development pipeline.

Predicting Properties: ML algorithms can be trained on datasets of existing polymers to predict the physicochemical properties of new materials derived from this compound. For instance, by analyzing molecular dynamics simulation data, deep neural networks can create constitutive laws for polymers, accurately predicting their mechanical response. escholarship.org This allows for the in silico screening of potential polymer structures before undertaking costly and time-consuming laboratory synthesis.

Accelerating Drug Discovery: In medicinal chemistry, AI is used to predict the efficacy and toxicity of potential drug compounds, analyze large datasets to identify patterns, and accelerate the identification of promising candidates. frontiersin.org If novel biological activities are sought for derivatives of this compound, AI could rapidly screen virtual libraries of related compounds to identify those with the highest potential for further investigation.

Optimizing Synthesis: AI can be used to devise optimal synthetic routes and reaction conditions. osti.gov By analyzing vast amounts of chemical reaction data, ML models can predict reaction outcomes and suggest catalysts or solvents that would maximize yield and minimize byproducts. This is particularly valuable for complex, multi-step syntheses. Researchers at MIT have even developed a "periodic table of machine learning" that unifies various algorithms, providing a framework to design new, more powerful models by combining elements of existing ones. mit.edu

Novel Biological Applications Beyond Traditional Areas

While N-substituted lactams have established applications, future research will likely uncover novel biological roles for this compound and its derivatives, particularly in the realm of "smart" materials for medicine.

The long hexadecyl chain imparts significant hydrophobicity, making this compound an interesting candidate for applications requiring interaction with biological membranes or for the formation of self-assembled nanostructures. Its incorporation into copolymers could lead to materials with unique thermoresponsive properties. For example, Poly(N-vinylcaprolactam) (PNVCL) is a well-studied thermoresponsive polymer with a Lower Critical Solution Temperature (LCST) close to human physiological temperature, making it a promising material for drug delivery systems. mdpi.comresearchgate.net Copolymers incorporating this compound could be designed to have finely-tuned LCSTs and enhanced drug-loading capacities due to hydrophobic interactions.

Furthermore, the azepane ring is a structural motif found in various biologically active compounds. google.com Research into the synthesis of quaternized derivatives, such as 1-Hexadecyl-1-(4-nonylphenyl)azepanium, has shown potential for applications like biocorrosion inhibition, which relies on the interaction of the molecule with microbial biofilms. onlinesciencepublishing.com This suggests that this compound could serve as a precursor for a new class of antimicrobial agents or biocompatible surfactants for advanced biomedical applications, such as in nanocomposite hydrogels for tissue engineering. researchgate.net

Sustainable and Circular Economy Perspectives in Materials Development

The increasing global focus on sustainability is driving a shift towards a circular economy for plastics and polymers. basf.com For materials derived from this compound, this involves a holistic approach to their lifecycle, from feedstock sourcing to end-of-life management.

Bio-based Feedstocks: A key strategy for enhancing sustainability is the use of renewable resources. mdpi.com Future research could focus on developing synthetic pathways to this compound or its precursors from biomass, reducing the reliance on fossil fuels.

Designing for Recyclability: Polyamides, the class of polymers to which materials from this compound belong, are a key target for chemical recycling. wiley.comresearchgate.net This process involves depolymerization, breaking the polymer down into its constituent monomers, which can then be purified and used to produce new, virgin-quality polymer. mdpi.com The design of polymers from this compound should consider this end-of-life scenario, ensuring that the N-substituent does not hinder efficient depolymerization and monomer recovery.

Biodegradable Alternatives: An alternative approach is to design for biodegradability. By copolymerizing lactam monomers with ester-forming monomers, it is possible to create polyesteramides that combine the mechanical properties of polyamides with the biodegradability of polyesters. wiley.com This strategy could be applied to create materials from this compound that are suitable for applications where recycling is not feasible.

Table 2: Strategies for a Circular Economy in Polyamide Materials
StrategyDescriptionRelevance to this compound
Mechanical RecyclingMelting and reprocessing plastic waste into new products. Requires clean waste streams. basf.comApplicable, but may lead to downcycling. The hexadecyl group might affect reprocessing.
Chemical Recycling (Depolymerization)Breaking down the polymer into its monomer units (solvolysis, hydrolysis) for re-polymerization. researchgate.netmdpi.comHighly promising. Research needed to optimize depolymerization of N-substituted polyamides.
Use of Bio-based MonomersSynthesizing monomers from renewable biomass instead of fossil fuels. mdpi.comA key future goal to improve the carbon footprint of the resulting materials.
Design for BiodegradabilityIncorporating cleavable linkages (e.g., esters) into the polymer backbone to enable microbial degradation. wiley.comA viable end-of-life option for specific applications where material recovery is difficult.

Multiscale Modeling and Simulation in Materials Design

Multiscale modeling has become an indispensable tool for understanding and predicting the behavior of polymeric materials, bridging the gap between molecular structure and macroscopic properties. mdpi.com These computational techniques are crucial for the rational design of new materials based on this compound.

Molecular Dynamics (MD): MD simulations can model the behavior of polymer chains at the atomic level. This allows researchers to study phenomena such as polymer folding, self-assembly, and the interaction between polymer chains and other molecules. For polymers containing the long hexadecyl group, MD can predict how these side chains influence chain packing, crystallinity, and mechanical properties. escholarship.org

Coarse-Graining Methods: To study larger systems and longer timescales, coarse-graining methods are used. These methods group atoms into larger "beads," reducing computational cost while retaining the essential physics of the system. mdpi.com This is particularly useful for modeling the morphology of phase-separated copolymers or the formation of nanocomposites. researchgate.net

Continuum Methods (e.g., Finite Element Method - FEM): At the macroscopic scale, FEM can be used to predict the mechanical performance of a finished product under real-world conditions. escholarship.org By using constitutive models derived from lower-scale simulations (like MD), multiscale modeling can create a direct link from molecular design to final part performance, for instance, by predicting crystallinity changes during an additive manufacturing process. escholarship.org A combined approach using MD, first-principles calculations, and kinetic Monte Carlo simulations can even predict charge transfer properties in polymers, which could be relevant for electronic applications. rsc.org

This integrated computational approach allows for the in silico design and testing of materials, significantly reducing the number of experiments required and accelerating the development of new polymers with tailored properties based on this compound.

Q & A

Q. What are the standard protocols for synthesizing 1-Hexadecylazepan-2-one, and how can purity be validated?

Synthesis typically involves nucleophilic substitution or aza-Michael addition, with hexadecyl bromide and ε-caprolactam as precursors. Purity validation requires chromatographic methods (HPLC or GC-MS) and spectroscopic characterization (¹H/¹³C NMR, FTIR). Ensure reaction conditions (e.g., solvent, temperature) are optimized to minimize side products . For reproducibility, document reagent sources (e.g., Sigma-Aldry grade), solvent purity, and spectral acquisition parameters (e.g., NMR shimming, integration thresholds) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

  • NMR : Confirm azepan-2-one ring integrity (δ 2.8–3.2 ppm for lactam protons) and hexadecyl chain alignment (δ 1.2–1.4 ppm for methylene groups).
  • Mass spectrometry : Validate molecular ion peaks (e.g., ESI-MS m/z 325.3 [M+H]⁺) and fragmentation patterns.
  • FTIR : Identify lactam carbonyl stretches (~1650–1700 cm⁻¹). Cross-reference data with computational models (e.g., DFT) to resolve ambiguities .

Q. How should researchers design initial pharmacological assays for this compound?

Begin with in vitro cytotoxicity assays (e.g., MTT on HEK-293 or HeLa cells) to establish IC₅₀ values. Include positive controls (e.g., doxorubicin) and vehicle controls. Use dose-response curves (4-parameter logistic model) to quantify potency. Ensure statistical power (n ≥ 3 replicates) and adherence to ethical guidelines for cell line use .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Contradictions may arise from conformational dynamics (e.g., chair-boat transitions in the azepan ring) or impurities. Strategies:

  • Perform variable-temperature NMR to assess dynamic effects.
  • Compare experimental data with computational simulations (e.g., Gaussian NMR prediction).
  • Use 2D techniques (COSY, HSQC) to confirm connectivity .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–9) at 37°C and analyze degradation via HPLC at 0, 24, 48 hr.
  • Oxidative stress : Expose to H₂O₂ (0.1–1 mM) and monitor by LC-MS.
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds. Report degradation products and propose mechanisms (e.g., lactam hydrolysis) .

Q. How can researchers address discrepancies in bioactivity data across different cell lines?

Contradictions may stem from cell-specific uptake mechanisms or metabolic differences. Mitigation strategies:

  • Quantify intracellular compound levels via LC-MS/MS.
  • Perform transporter inhibition assays (e.g., with cyclosporine A for P-gp).
  • Validate target engagement using CRISPR knockouts or siRNA silencing .

Q. What methodologies ensure reproducibility in scaled-up synthesis?

Key steps:

  • Standardize purification (e.g., column chromatography with fixed gradient elution).
  • Use process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for intermediate tracking).
  • Validate batch consistency via qNMR and chiral HPLC .

Methodological Frameworks

Q. How to integrate computational modeling with experimental data for mechanistic studies?

  • Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study membrane interactions of the hexadecyl chain.
  • Validate docking poses (AutoDock Vina) with mutagenesis data on target proteins.
  • Correlate computed logP values with experimental partition coefficients (e.g., octanol-water) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in heterogeneous datasets?

Use mixed-effects models to account for inter-experiment variability. Apply Bayesian inference for small sample sizes. Validate assumptions (e.g., normality via Shapiro-Wilk test) and report confidence intervals for IC₅₀ values .

Data Interpretation & Reporting

Q. How should researchers document synthetic procedures to meet journal standards?

Include:

  • Reagent details : Purity, CAS numbers, suppliers.
  • Instrumentation : Make/model (e.g., Bruker Avance III HD 400 MHz).
  • Characterization : Full spectral data (supplementary files) and purity thresholds (e.g., ≥95% by HPLC).
  • Reproducibility : Pilot-scale vs. milligram-scale yields .

Q. What criteria determine whether contradictory findings warrant further investigation?

Prioritize studies where discrepancies:

  • Persist across orthogonal assays (e.g., SPR vs. ITC binding data).
  • Impact structure-activity relationships (SAR).
  • Are statistically significant (p < 0.05 with correction for multiple comparisons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.